![molecular formula C9H9ClN2OS B2977112 N-[(4-chlorophenyl)carbamothioyl]acetamide CAS No. 21258-14-0](/img/structure/B2977112.png)

N-[(4-chlorophenyl)carbamothioyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

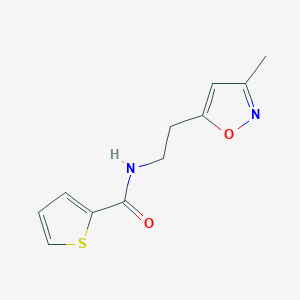

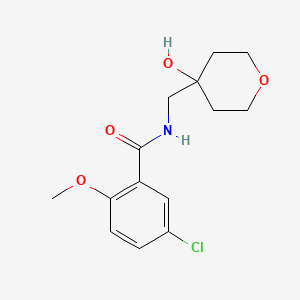

“N-[(4-chlorophenyl)carbamothioyl]acetamide” is a chemical compound with the molecular formula C9H9ClN2OS . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of “N-[(4-chlorophenyl)carbamothioyl]acetamide” is characterized by the presence of a carbamothioyl group attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C17H18ClN3O3S/c1-23-14-8-3-11 (9-15 (14)24-2)10-16 (22)20-21-17 (25)19-13-6-4-12 (18)5-7-13/h3-9H,10H2,1-2H3, (H,20,22) (H2,19,21,25) .Physical And Chemical Properties Analysis

“N-[(4-chlorophenyl)carbamothioyl]acetamide” has a molecular weight of 228.699 Da . It is a solid substance . The IUPAC name for this compound is N- (4-chlorophenyl)-2- [ (3,4-dimethoxyphenyl)acetyl]hydrazinecarbothioamide .科学的研究の応用

Photovoltaic Efficiency and Spectroscopic Studies

N-[(4-chlorophenyl)carbamothioyl]acetamide and its analogs have been synthesized and studied for their vibrational spectra and electronic properties. These compounds demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. They also exhibit notable non-linear optical (NLO) activity, making them candidates for photovoltaic applications (Mary et al., 2020).

Complex Formation with Nickel and Copper

Research on 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, which are structurally related to N-[(4-chlorophenyl)carbamothioyl]acetamide, has led to the synthesis of nickel and copper complexes. These complexes, characterized by spectroscopic methods, suggest potential applications in coordination chemistry and materials science (Mansuroğlu et al., 2008).

Antibacterial Activity

Compounds structurally related to N-[(4-chlorophenyl)carbamothioyl]acetamide have been evaluated for their antibacterial activity. For instance, derivatives such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides showed moderate to good activity against gram-positive and gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Desai et al., 2008).

Therapeutic Applications

A novel anilidoquinoline derivative structurally related to N-[(4-chlorophenyl)carbamothioyl]acetamide showed significant antiviral and antiapoptotic effects in vitro, with promising results in treating Japanese encephalitis in a mouse model. This highlights the therapeutic potential of such compounds in antiviral treatments (Ghosh et al., 2008).

Insecticidal Applications

N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, closely related to N-[(4-chlorophenyl)carbamothioyl]acetamide, have been synthesized and shown to possess insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This suggests the potential use of these compounds in agricultural pest control (Rashid et al., 2021).

Safety And Hazards

The safety information for “N-[(4-chlorophenyl)carbamothioyl]acetamide” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

特性

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLWVBNQTOJUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-1-(4-chlorophenyl)thiourea | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)

![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)

![N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2977045.png)

![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)